![molecular formula C11H13BrN2O2 B13719956 (5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position, a methoxyethyl group at the 1-position, and a hydroxymethyl group at the 2-position of the benzimidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Alkylation: The methoxyethyl group can be introduced at the 1-position through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Hydroxymethylation: The hydroxymethyl group at the 2-position can be introduced using formaldehyde and a suitable reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the de-brominated product.
Substitution: Formation of various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of fluorescent materials and sensors.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of (5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the methoxyethyl group play crucial roles in binding to the active site of the target, thereby modulating its activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues, enhancing the binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol
- (1-(2-Methoxyethyl)-1H-imidazol-5-yl)methanol
- (5-Bromo-2-(1H-imidazol-1-yl)pyrimidine
Uniqueness
- The presence of the benzimidazole ring distinguishes it from other imidazole derivatives.
- The combination of the bromine atom, methoxyethyl group, and hydroxymethyl group provides unique chemical properties and biological activities.
- Its ability to undergo various chemical reactions makes it a versatile compound for synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H13BrN2O2 |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
[5-bromo-1-(2-methoxyethyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C11H13BrN2O2/c1-16-5-4-14-10-3-2-8(12)6-9(10)13-11(14)7-15/h2-3,6,15H,4-5,7H2,1H3 |
Clé InChI |
SZOQGRYBAUMHPW-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C2=C(C=C(C=C2)Br)N=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



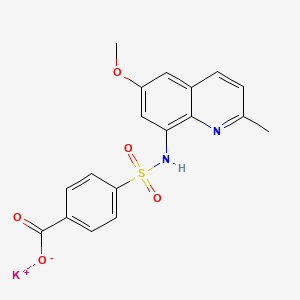
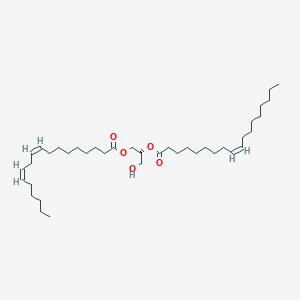
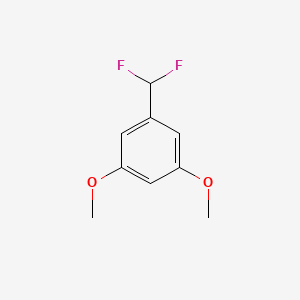

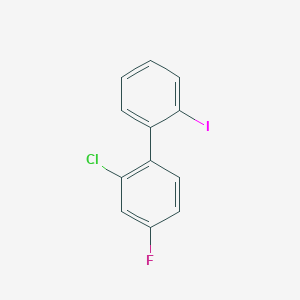
![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
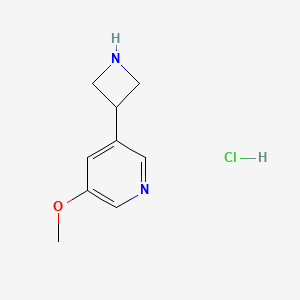

![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)

![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
